2-{[(4-Fluorophenyl)amino]methyl}phenol
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Overview
Description
2-{[(4-Fluorophenyl)amino]methyl}phenol is a chemical compound with the molecular formula C13H12FNO and a molecular weight of 217.24 g/mol . It is known for its solid form and melting point of 118-119°C . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-{[(4-Fluorophenyl)amino]methyl}phenol typically involves the condensation reaction between benzaldehyde and 4-fluoroaniline in the presence of hydrochloric acid as a catalyst . This reaction results in the formation of 4-fluoroanilinobenzaldehyde, which is then further processed to obtain the desired compound. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-{[(4-Fluorophenyl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and specific catalysts depending on the desired reaction. The major products formed from these reactions vary based on the type of reaction and conditions used.
Scientific Research Applications
2-{[(4-Fluorophenyl)amino]methyl}phenol has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(4-Fluorophenyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The compound’s phenol and aniline groups allow it to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways. Detailed studies are required to fully elucidate its mechanism of action and identify its molecular targets.
Comparison with Similar Compounds
2-{[(4-Fluorophenyl)amino]methyl}phenol can be compared with similar compounds such as:
2-Amino-4-methylphenol: This compound has similar structural features but lacks the fluorine atom, which may affect its chemical reactivity and biological activity.
4-Fluoro-2-(2-methylthiazol-4-yl)phenol:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(4-fluoroanilino)methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO/c14-11-5-7-12(8-6-11)15-9-10-3-1-2-4-13(10)16/h1-8,15-16H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKTBLHUOEYLYNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC=C(C=C2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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